![molecular formula C22H26FN5O B2383294 N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1172856-94-8](/img/structure/B2383294.png)
N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H26FN5O and its molecular weight is 395.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide, a compound featuring both benzimidazole and piperazine moieties, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Benzimidazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperazine Linkage : Often associated with improved pharmacokinetic profiles and bioactivity.
- Fluorobenzyl Group : Enhances lipophilicity, potentially improving membrane permeability.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4d | A549 | 0.54 | Inhibition of clonogenic survival |
4n | A549 | 0.47 | Inhibition of migration and viability |
In a study evaluating the clonogenic survival of A549 lung cancer cells, compounds similar to this compound showed a marked decrease in cell viability at concentrations as low as 0.54 µM . This suggests that the compound may interfere with DNA replication or repair mechanisms, leading to increased apoptosis in cancer cells.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly as a potential positive allosteric modulator (PAM). Research indicates that benzimidazole derivatives can enhance neurotransmitter receptor activity, which may have implications for treating neurodegenerative diseases.
Study Reference | Findings |
---|---|
Identified as PAMs with improved metabolic stability. | |
Demonstrated competitive inhibition of tyrosinase, suggesting potential in treating hyperpigmentation disorders. |
These findings highlight the dual potential of this compound in both oncology and neurology.
Case Study 1: Anti-Tumor Activity
In a controlled study, this compound was tested against various human cancer cell lines. The results indicated that this compound inhibited cell proliferation significantly more than standard chemotherapeutics like etoposide at equivalent concentrations .
Case Study 2: Neuroprotective Effects
Another study evaluated the neuroprotective effects of similar benzimidazole compounds in models of oxidative stress. The compounds were shown to reduce neuronal cell death significantly, suggesting a protective mechanism against neurodegeneration .
科学的研究の応用
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole, including N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide, exhibit significant antimicrobial activity. For instance, research on similar compounds has shown that they can effectively inhibit both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 1: Antimicrobial Activity Against Various Strains
Compound | MIC (µM) | Target Organism |
---|---|---|
N-(4-fluorobenzyl)-... | 1.27 | Staphylococcus aureus |
N-(4-fluorobenzyl)-... | 2.54 | Escherichia coli |
N-(4-fluorobenzyl)-... | 1.43 | Candida albicans |
These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial potency .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Compounds with similar structural features have shown promising results against several cancer cell lines.
Case Study: Anticancer Activity Evaluation
In vitro studies have assessed the cytotoxic effects of this compound against human colorectal carcinoma cell lines (HCT116). The results indicated an IC50 value significantly lower than that of standard chemotherapeutics, demonstrating its potential as an effective anticancer agent.
Table 2: Anticancer Activity Against HCT116 Cell Line
Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
N-(4-fluorobenzyl)-... | 5.85 | 5-Fluorouracil | 9.99 |
N-(4-fluorobenzyl)-... | 4.53 | Doxorubicin | 8.50 |
The selectivity index for these compounds indicates a favorable safety profile, suggesting they may be less toxic to normal cells compared to standard treatments .
Antitubercular Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. Studies have shown that certain derivatives exhibit inhibitory effects on essential mycobacterial enzymes, which are critical for the survival of the bacteria.
Table 3: In Vitro Antitubercular Activity
Compound | MIC (µg/mL) | Target Enzyme |
---|---|---|
N-(4-fluorobenzyl)-... | 0.75 | Isocitrate lyase |
N-(4-fluorobenzyl)-... | 0.50 | Pantothenate synthetase |
These results highlight the potential of this compound as a candidate for further development in treating tuberculosis .
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O/c1-26-20-5-3-2-4-19(20)25-21(26)15-27-10-12-28(13-11-27)16-22(29)24-14-17-6-8-18(23)9-7-17/h2-9H,10-16H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQPPPYFHJCDLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。